H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH
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Overview
Description
The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” is a synthetic peptide composed of multiple amino acids Each amino acid in this sequence is in the DL configuration, meaning it contains both D- and L- forms of the amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to specific proteins or altering membrane permeability.
Comparison with Similar Compounds
Similar Compounds
H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-Ile-OH: Similar structure but with L-isoleucine instead of DL-isoleucine.
H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-Val-OH: Contains valine instead of isoleucine.
Uniqueness
The uniqueness of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” lies in its specific sequence and the presence of DL-isoleucine, which may confer distinct structural and functional properties compared to similar peptides.
Properties
Molecular Formula |
C50H71N13O14 |
---|---|
Molecular Weight |
1078.2 g/mol |
IUPAC Name |
2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[5-amino-2-[[1-[5-amino-2-[(2-amino-3-phenylpropanoyl)amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C50H71N13O14/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77) |
InChI Key |
LXMKAPMSYYEFSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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